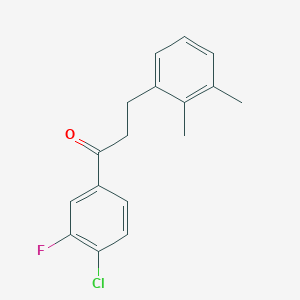

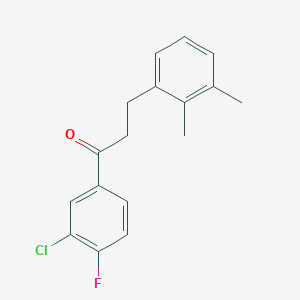

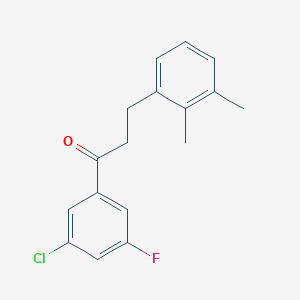

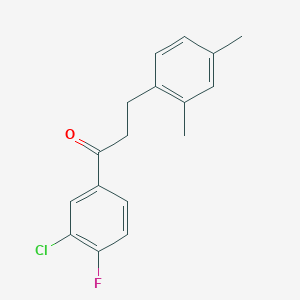

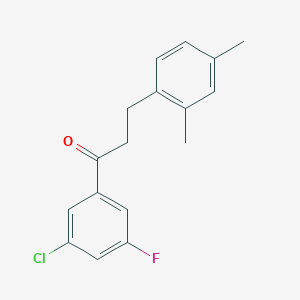

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various ethyl derivatives has been explored in the provided studies. For instance, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with different amines has been shown to produce a range of heterocyclic compounds, such as pyrrolo[1,2-a]quinazoline-1,5-diones and pyrrolo[1,2-a]pyrazolo[4,3-e]pyrimidine-1,5-diones under acidic conditions . This demonstrates the reactivity of the ethyl 5-oxo-valerate backbone when substituted with different functional groups and the potential to synthesize diverse heterocyclic structures.

Molecular Structure Analysis

The molecular structures of ethyl derivatives are characterized by their ability to form hydrogen-bonded supramolecular structures. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit hydrogen bonding that results in one-, two-, and three-dimensional supramolecular structures . These interactions are crucial for the stability and properties of the compounds, and they can significantly influence the behavior of these molecules in various environments.

Chemical Reactions Analysis

The ethyl 5-oxo-valerate derivatives participate in a variety of chemical reactions. Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied, revealing two competing pathways: reversible photoisomerization to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . These findings highlight the complex reaction mechanisms that can occur with ethyl 5-oxo-valerate derivatives under specific conditions, such as exposure to light.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-oxo-valerate derivatives are influenced by their molecular structure and the nature of their substituents. The presence of hydrogen bonds, as seen in ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, can affect the melting points, solubility, and crystal packing of these compounds . Additionally, the photolytic behavior of these derivatives, as demonstrated by the study of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, indicates that they may have unique photochemical properties that could be exploited in various applications .

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies : Research by Ye et al. (2017) on β-oxidation resistant indole-based 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) receptor antagonists explores structural modifications to enhance bioactivity and resistance to metabolic degradation. This work contributes to the understanding of how small changes in molecular structure can significantly impact the interaction with biological targets, which is relevant for the development of therapeutics targeting inflammatory pathways Ye et al., 2017.

Synthetic Methodologies : A study by Khajuria et al. (2013) demonstrates a solvent-free synthesis approach for ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates using microwave irradiation, highlighting advancements in synthetic chemistry that can improve the efficiency and environmental impact of chemical synthesis Khajuria et al., 2013.

Antimalarial Activities : Research into ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives by Ningsanont et al. (2003) evaluated their antimalarial activities, demonstrating the potential therapeutic applications of compounds with similar structural features. This indicates the importance of such compounds in the search for new antimalarial drugs Ningsanont et al., 2003.

Flavorings for Animal Species : The EFSA Journal published a scientific opinion by Westendorf (2012) on the safety and efficacy of various chemical groups, including esters like ethyl 4-oxovalerate, when used as flavorings for all animal species. This highlights the diverse applications of chemical compounds beyond pharmaceuticals, including their use in agriculture and food industry Westendorf, 2012.

Neurokinin-1 Receptor Antagonist Development : Harrison et al. (2001) discussed the synthesis and clinical potential of a water-soluble neurokinin-1 receptor antagonist, which is indicative of the broader research into receptor antagonists for therapeutic uses. Such studies are crucial for the development of new treatments for conditions like depression and emesis Harrison et al., 2001.

Eigenschaften

IUPAC Name |

ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBLNHLGZCEFDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645523 |

Source

|

| Record name | Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate | |

CAS RN |

898792-94-4 |

Source

|

| Record name | Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.